molecular formula C13H14N4 B085561 Pyridine-3-azo-p-dimethylaniline CAS No. 156-25-2

Pyridine-3-azo-p-dimethylaniline

Cat. No. B085561
CAS RN: 156-25-2
M. Wt: 226.28 g/mol
InChI Key: WINWFWAHZSMBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-3-azo-p-dimethylaniline, commonly known as PADA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PADA is a dye that is widely used in various fields, including biochemistry, pharmacology, and analytical chemistry. Its chemical structure consists of a pyridine ring attached to an azo group, which is further linked to a dimethylaniline group.

Mechanism Of Action

The mechanism of action of PADA involves the formation of a stable complex with the target molecule through the azo group. The complex formation results in a change in the absorption or fluorescence properties of PADA, which can be detected and quantified using spectroscopic techniques. The sensitivity and specificity of PADA are attributed to the selective binding of the azo group to specific functional groups present in the target molecule.

Biochemical And Physiological Effects

PADA has been shown to have a minimal effect on the biochemical and physiological properties of the target molecule. It does not interact with the target molecule in a way that alters its activity or function. However, the use of PADA may have an indirect effect on the target molecule by altering the experimental conditions, such as pH, temperature, and buffer composition.

Advantages And Limitations For Lab Experiments

The use of PADA in lab experiments offers several advantages, including high sensitivity and specificity, ease of use, and low cost. PADA is also stable and can be stored for an extended period without degradation. However, there are some limitations associated with the use of PADA, including the potential for interference from other compounds and the requirement for specific experimental conditions, such as pH and temperature.

Future Directions

There are several future directions for the use of PADA in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases and disorders. PADA can also be used in the development of new drugs and therapies by identifying and characterizing specific target molecules. Additionally, PADA can be used in the development of new analytical techniques for the detection and quantification of various biological molecules.

Synthesis Methods

PADA can be synthesized through various methods, including diazotization, coupling, and reduction reactions. The most common method involves the diazotization of 3-aminopyridine, followed by coupling with p-dimethylaniline to form PADA. The reaction is carried out in the presence of a suitable coupling agent, such as sodium nitrite, hydrochloric acid, and sodium acetate.

Scientific Research Applications

PADA has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection and quantification of various biological molecules, including amino acids, proteins, and nucleic acids. It is also used as a staining agent for the visualization of cells and tissues in histological analysis. PADA has been demonstrated to have high sensitivity and specificity, making it a valuable tool in various research applications.

properties

CAS RN

156-25-2

Product Name

Pyridine-3-azo-p-dimethylaniline

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline

InChI

InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3

InChI Key

WINWFWAHZSMBJQ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2

Other CAS RN

156-25-2

synonyms

3-(4'-(N,N-dimethylamino)phenylazo)pyridine
3-(p-DMA-Ph-Azo)Pyr
4'-N,N-dimethylamino-1'-phenylazo-3-pyridine

Origin of Product

United States

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